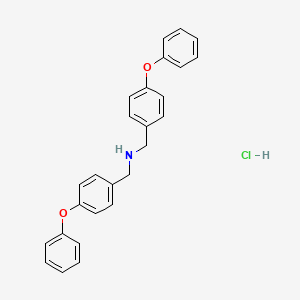![molecular formula C11H10F3N B2497159 6'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline] CAS No. 1823903-80-5](/img/structure/B2497159.png)
6'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline]” is a chemical compound with the molecular formula C11H8F3NO . It has a molecular weight of 227.19 . The compound is also known by its CAS Number: 83419-48-1 .
Molecular Structure Analysis
The InChI code for the compound is 1S/C11H8F3NO/c12-11(13,14)6-1-2-7-8(5-6)15-9(16)10(7)3-4-10/h1-2,5H,3-4H2,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.
Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a boiling point of 338.1±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 49.9±0.4 cm3, a polar surface area of 29 Å2, and a molar volume of 155.0±5.0 cm3 .
Scientific Research Applications
Synthesis of Trifluoromethyl (Spiro)-Epoxides
The compound can be used in the synthesis of trifluoromethyl (spiro)-epoxides bearing contiguous quaternary centers . This process involves a visible-light-induced cycloaddition reaction of N-tosylhydrazones with trifluoromethyl ketones . The resulting epoxides can be efficiently converted into other valuable building blocks, such as trifluoroacetone analogues .
Drug Design and Modification
The compound can be used in drug design and modification . The trifluoromethyl (spiro)-epoxides synthesized from the compound can be adapted to a variety of groups and a wide range of applications, including the modification of drug derivatives .
Synthesis of Spiroindole and Spirooxindole Scaffolds
The compound can be used in the synthesis of spiroindole and spirooxindole scaffolds . These scaffolds are important spiro-heterocyclic compounds in drug design processes .
Development of Bioactive Molecules
The compound can be used in the development of bioactive molecules . Molecules based on spiroindole and spirooxindole derivatives have shown bioactivity against cancer cells, microbes, and different types of diseases affecting the human body .
Synthesis of Spirocyclic Systems
The compound can be used in the synthesis of spirocyclic systems . These systems have good affinity to 3D proteins, making them attractive synthetic targets in organic chemistry and drug discovery projects .
Production of Various Types of Medicines
The compound can be used as a synthetic precursor for the production of various types of medicines . For instance, Spirotryprostatin A and Spirotryprostatin B show microtubule assembly inhibition, and Pteropodine and Isopteropodine dampen the operation of muscarinic serotonin receptors .
Synthesis of New Spiro-Fused Indoles
The compound can be used in the synthesis of new spiro-fused indoles . This process involves the exploitation of the reactivity of biobased building blocks, including acrylic acids and formamides .
Fast Synthesis Under Ultrasonic Irradiation
The compound can be used in a fast synthesis process under ultrasonic irradiation . This process enables the fast synthesis of new spiro-fused indoles in a one-pot methodology .
properties
IUPAC Name |
6-(trifluoromethyl)spiro[1,2-dihydroindole-3,1'-cyclopropane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N/c12-11(13,14)7-1-2-8-9(5-7)15-6-10(8)3-4-10/h1-2,5,15H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBZNTAOQDCJCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=C2C=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline] | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2497077.png)
![Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate; bis(oxalic acid)](/img/structure/B2497079.png)


![N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2497083.png)
![[4-[1-(4-Bromo-3-chlorophenyl)cyclopropanecarbonyl]piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2497086.png)

![3-ethyl-N-(4-isopropylphenyl)-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2497090.png)
![Ethyl 5-(benzofuran-2-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2497092.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2497093.png)

![2-{5-[3-(Piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide](/img/structure/B2497096.png)
